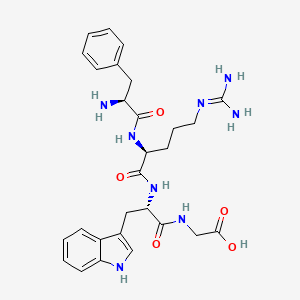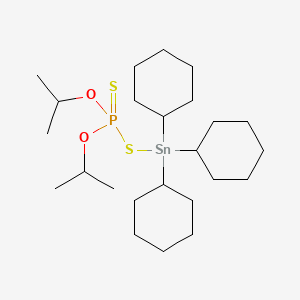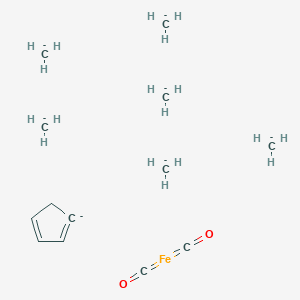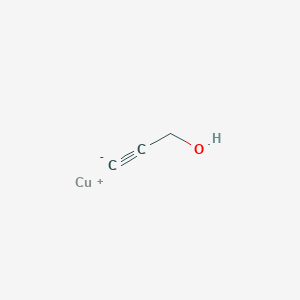
Docosyl heptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosyl heptadecanoate, also known as heptadecanoic acid docosyl ester, is a chemical compound with the molecular formula C39H78O2. It is an ester formed from the reaction of docosanol (a 22-carbon aliphatic alcohol) and heptadecanoic acid (a 17-carbon saturated fatty acid). This compound is characterized by its long carbon chain and ester functional group, making it a significant molecule in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosyl heptadecanoate can be synthesized through esterification, where docosanol reacts with heptadecanoic acid in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ester bond. The general reaction is as follows:
Docosanol+Heptadecanoic Acid→Docosyl Heptadecanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as distillation to remove water and other by-products. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
Docosyl heptadecanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into docosanol and heptadecanoic acid.
Oxidation: The ester group can be oxidized under specific conditions to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the ester group into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Docosanol and heptadecanoic acid.
Oxidation: Corresponding acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
Docosyl heptadecanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component in lipid-based studies.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mechanism of Action
The mechanism of action of docosyl heptadecanoate involves its interaction with lipid membranes. As an ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the absorption and stability of active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
Heptadecanoic Acid: A saturated fatty acid with similar chain length but lacks the ester functional group.
Docosanol: A long-chain aliphatic alcohol used in antiviral treatments.
Stearic Acid: Another long-chain fatty acid with similar properties but different chain length.
Uniqueness
Docosyl heptadecanoate is unique due to its combination of a long aliphatic chain and an ester functional group. This combination imparts specific physical and chemical properties, such as enhanced hydrophobicity and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
42218-25-7 |
|---|---|
Molecular Formula |
C39H78O2 |
Molecular Weight |
579.0 g/mol |
IUPAC Name |
docosyl heptadecanoate |
InChI |
InChI=1S/C39H78O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-26-28-30-32-34-36-38-41-39(40)37-35-33-31-29-27-25-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
InChI Key |
FSOWIQTZALIXKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]-](/img/structure/B14655702.png)

![2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14655718.png)




![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid](/img/structure/B14655748.png)




![Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B14655777.png)

